BcPhde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

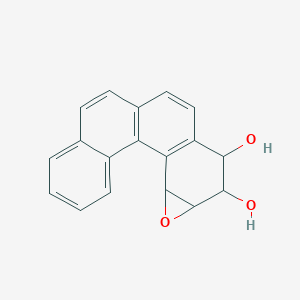

1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene is a complex organic compound known for its significant biological activity. It is a type of diol epoxide, which is a class of compounds that are often studied for their mutagenic and carcinogenic properties. This compound is particularly interesting due to its structural complexity and its role in various biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the epoxidation of a precursor diol compound. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired epoxide ring.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches under highly controlled laboratory conditions to ensure purity and consistency.

化学反应分析

Types of Reactions

1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene undergoes several types of chemical reactions, including:

Oxidation: This compound can be further oxidized to form more complex structures.

Reduction: Reduction reactions can open the epoxide ring, leading to different diol products.

Substitution: Various nucleophiles can attack the epoxide ring, resulting in substitution products.

Common Reagents and Conditions

Oxidizing Agents: Peracids and other strong oxidizers are commonly used.

Reducing Agents: Metal hydrides and other reducing agents can be employed.

Nucleophiles: Water, alcohols, and amines are typical nucleophiles used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more complex epoxides, while reduction typically yields diols.

科学研究应用

1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of diol epoxides and their reactions.

Biology: This compound is studied for its interactions with biological molecules, particularly DNA.

Medicine: Research into its mutagenic and carcinogenic properties helps in understanding cancer mechanisms.

Industry: Although not widely used industrially, it serves as a reference compound in the development of new materials and chemicals.

作用机制

The mechanism of action of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene involves its interaction with DNA. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This interaction is a key factor in its mutagenic and carcinogenic properties. The compound’s effects are mediated through various molecular pathways, including those involving glutathione transferases, which can conjugate the compound and reduce its reactivity .

相似化合物的比较

Similar Compounds

1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene: Similar in structure but differs in the aromatic ring system.

Benzo[a]pyrene diol epoxides: These compounds are also studied for their mutagenic properties and have similar reactivity.

Uniqueness

1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene is unique due to its specific structure, which includes both an epoxide ring and diol groups. This combination makes it particularly reactive and biologically significant, especially in the context of DNA interactions and mutagenesis.

常见问题

Basic Research Questions

Q. How to formulate a focused and researchable question for BcPhde studies?

- Begin by narrowing your topic through literature reviews to identify gaps or unexplored assumptions in existing studies . Use iterative refinement: start with a broad question (e.g., "How does this compound interact with cellular pathways?"), then specify variables (e.g., concentration ranges, specific pathways) based on preliminary data or prior conflicting findings . Ensure the question is resolvable (e.g., testable via experimental or computational models) and avoids vague terms like "investigate" in favor of action verbs like "quantify" or "compare" .

Q. What ethical standards apply when collecting experimental data for this compound research?

- Ensure compliance with institutional review protocols for human/animal studies, including informed consent and privacy safeguards . For chemical or biological data, verify material sourcing (e.g., synthetic protocols, purity validation) and disclose conflicts of interest . Properly attribute prior work to avoid plagiarism and adhere to copyright laws when reproducing figures or datasets .

Q. How to design a reproducible experimental methodology for this compound synthesis or analysis?

- Document procedures in granular detail, including equipment specifications (e.g., HPLC conditions), reagent batches, and environmental controls (e.g., temperature, pH) . Use standardized protocols (e.g., IUPAC guidelines for compound characterization) and validate results via triplicate trials or independent analytical methods (e.g., NMR, mass spectrometry) . Share raw data and code in supplementary materials to enable replication .

Q. What strategies ensure a comprehensive literature review for this compound studies?

- Employ Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial") in databases like PubMed, Scopus, and Google Scholar to filter irrelevant results . Track citations of seminal papers to identify trends and unresolved debates . Use reference managers (e.g., Zotero, EndNote) to organize sources and highlight contradictions in reported data (e.g., conflicting toxicity profiles) .

Advanced Research Questions

Q. How to resolve contradictions in this compound-related data (e.g., divergent efficacy results across studies)?

- Apply principal contradiction analysis: identify the dominant factor influencing discrepancies (e.g., dosage, assay type) and design experiments to isolate its impact . For example, if solubility varies between studies, test this compound under standardized solvent conditions. Use meta-analysis to quantify heterogeneity across datasets and adjust for confounding variables (e.g., sample size, study design) .

Q. What advanced statistical methods validate hypotheses in this compound mechanistic studies?

- For dose-response relationships, employ nonlinear regression (e.g., Hill equation) or Bayesian hierarchical models to account for variability . For omics data, apply dimensionality reduction (e.g., PCA) or machine learning (e.g., random forests) to identify biomarkers linked to this compound activity . Report effect sizes and confidence intervals rather than relying solely on p-values .

Q. How to integrate interdisciplinary approaches (e.g., computational modeling and wet-lab experiments) in this compound research?

- Develop a hybrid workflow: use molecular docking or QSAR predictions to prioritize this compound analogs for synthesis, then validate findings via in vitro assays . Address method-specific limitations (e.g., force field accuracy in simulations) by cross-verifying results with experimental data . Frame interdisciplinary contradictions (e.g., in silico vs. in vivo results) as opportunities to refine models .

Q. What systematic review or consensus-building methods apply to this compound clinical translation?

- Conduct a PRISMA-guided systematic review to synthesize preclinical evidence, assessing bias via tools like ROBINS-I . For understudied endpoints, use Delphi consensus panels with domain experts to prioritize research questions (e.g., optimal dosing regimens) . Grade evidence strength (e.g., GRADE criteria) to inform clinical guidelines .

Q. Methodological Resources

- Data Collection : Use SciFinder or Reaxys for chemical data ; adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Writing Standards : Follow journal-specific guidelines (e.g., Beilstein Journal’s experimental documentation rules) .

- Conflict Resolution : Apply dialectical analysis to reconcile contradictory findings .

属性

CAS 编号 |

111001-48-0 |

|---|---|

分子式 |

C18H14O3 |

分子量 |

278.3 g/mol |

IUPAC 名称 |

4-oxapentacyclo[9.8.0.02,8.03,5.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |

InChI |

InChI=1S/C18H14O3/c19-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)17-18(21-17)16(15)20/h1-8,15-20H |

InChI 键 |

QGMAOLZIDYVIDK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |

规范 SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |

同义词 |

1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2beta,3alpha,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2beta,3alpha,11dalpha))-isomer 3 alpha,4 beta-dihydroxy-1 alpha,2 alpha-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3 alpha,4 beta-dihydroxy-1 beta,2 beta-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3,4-DETBP B(c)PhDE BcPh DE cpd BcPHDE benzo(c)phenanthrene-3,4-dihydrodiol-1,2-epoxide D-1,2-ETBP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。